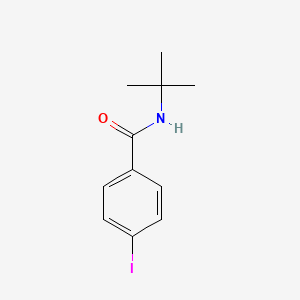

N-tert-butyl-4-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSGMTRWYLZLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346865 | |

| Record name | N-tert-butyl-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42498-36-2 | |

| Record name | N-tert-butyl-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N Tert Butyl 4 Iodobenzamide

Radical Reactions Involving the Iodobenzamide Moiety

The iodobenzamide moiety is a key functional group that facilitates the generation of aryl radicals under specific conditions. These radicals are versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds.

Aryl radicals can be generated from aryl halides, such as N-tert-butyl-4-iodobenzamide, through the use of stoichiometric reagents like the tri-n-butyltin hydride (n-Bu₃SnH) system, often initiated by azobisisobutyronitrile (AIBN). The process typically involves the homolytic cleavage of the relatively weak carbon-iodine bond. Once formed, the aryl radical is a highly reactive intermediate that can participate in various transformations, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions. In the context of N-tert-butyl-4-iodobenzamide, the resulting aryl radical is centered on the benzamide (B126) ring, setting the stage for subsequent intramolecular reactions.

Aryl radicals generated from iodobenzamide precursors can undergo intramolecular cyclization, a powerful method for constructing ring systems. The regioselectivity of these cyclizations is often governed by Baldwin's rules, which predict the kinetic favorability of different ring-closing pathways. For many radical cyclizations, the 5-exo mode is kinetically preferred over the 6-endo alternative.

In reactions involving N-aryl-2-iodobenzamides, a sequential process is observed where the initially formed aryl radical undergoes an intramolecular 5-exo-trig spirocyclization. This step is crucial in processes like the electroreductive 1,4-aryl migration. While specific studies on N-tert-butyl-4-iodobenzamide were not detailed in the provided sources, the reactivity of analogous N-aryl iodobenzamides suggests a similar pathway. The 5-exo-trig cyclization leads to a spirocyclic intermediate, which can then undergo further rearrangement or bond cleavage. Kinetic and theoretical studies have affirmed that 5-endo-trig ring closures can also be kinetically and thermodynamically favored under certain conditions, challenging earlier beliefs.

Table 1: Regioselectivity in Radical Cyclizations

| Cyclization Mode | Kinetic Favorability | Mechanistic Step |

| 5-exo-trig | Generally favored | Intramolecular addition to form a five-membered ring with the radical external to the ring. |

| 6-endo-trig | Generally disfavored | Intramolecular addition to form a six-membered ring with the radical incorporated into the ring. |

| 5-endo-trig | Can be favored | Intramolecular addition to form a five-membered ring with the radical incorporated into the ring. |

The use of tri-n-butyltin hydride (n-Bu₃SnH) in radical reactions of iodobenzamides can lead to unexpected products. In a study on a 2-iodobenzamide (B1293540) derivative, a tri-n-butyltin hydride-mediated radical reaction resulted in the formation of a novel aryltributyltin compound, where a stable carbon-tin bond was created. This product arises from a radical coupling reaction or a radical addition-elimination process, rather than the expected simple reduction (dehalogenation) of the aryl iodide. The structure of this tetraorganotin(IV) product was confirmed using NMR spectroscopy and mass spectrometry. This finding highlights a competitive pathway in tin hydride-mediated reactions that must be considered when designing syntheses involving iodobenzamides.

Electrochemical Reactivity and Transformations

Electrochemical methods offer a mild and efficient alternative for generating radicals from N-tert-butyl-4-iodobenzamide and related compounds, avoiding the use of stoichiometric chemical reductants like tin hydrides.

An electroreductive radical 1,4-aryl migration of N-aryl-2-iodobenzamides can be achieved using catalytic amounts of an organo-mediator, such as 9-bromophenanthrene. This process proceeds under mild conditions in an undivided electrochemical cell. The reaction is initiated by the reduction of the mediator, which then transfers an electron to the iodobenzamide substrate. This triggers a cascade involving the generation of an aryl radical, subsequent 5-exo-trig spirocyclization, carbon-nitrogen bond cleavage, and finally hydrogen atom abstraction to yield versatile biaryl compounds. This transition-metal-free method represents a practical approach to constructing biaryl structures from iodobenzamide precursors.

Table 2: Key Steps in Electrochemical 1,4-Aryl Migration

| Step | Description | Intermediate/Product |

| 1 | Cathodic single-electron reduction of the substrate. | Aryl radical species. |

| 2 | Intramolecular 5-exo-trig spirocyclization. | Spirocyclic radical intermediate. |

| 3 | Carbon-Nitrogen (C-N) bond cleavage. | Ring-opened radical intermediate. |

| 4 | Hydrogen atom abstraction. | Final biaryl product. |

| Based on the mechanism described for N-aryl-2-iodobenzamides. |

Redox Potential Studies of Analogous Structures

While direct redox potential data for N-tert-butyl-4-iodobenzamide is not extensively documented, studies on analogous structures provide significant insights. The redox potentials of cyclic nitroxides, for instance, have been determined experimentally and computationally, showing that potentials are influenced by the ring system and substituents. anu.edu.audntb.gov.ua For related nonheme iron(IV)-oxo complexes, the redox potential has been shown to be pH-dependent in aqueous solutions. researchgate.net

The oxidizing power of such molecules is crucial for their reactivity, particularly in processes like cleaving C-H bonds. researchgate.net In analogous systems, the ability of an aromatic ring to stabilize a cation through charge delocalization can make the compound more easily oxidized. anu.edu.au Therefore, it is plausible that the iodophenyl group in N-tert-butyl-4-iodobenzamide influences its redox properties through electronic effects, while the N-tert-butyl group may exert steric or electronic influence on the amide nitrogen's redox activity.

Table 1: Factors Influencing Redox Potentials in Analogous Systems

| Factor | Influence on Redox Potential | Analogous System Example |

|---|---|---|

| Substituents | Electron-donating or withdrawing groups alter the electronic environment. | Substituted cyclic nitroxides anu.edu.audntb.gov.ua |

| pH of Solution | Affects protonation states, altering the potential. | Nonheme Fe(IV)=O complexes researchgate.net |

| Aromatic System | Can stabilize charged intermediates via delocalization. | Azaphenalene nitroxides anu.edu.au |

Mechanistic Insights into Reaction Pathways

Elucidation of Electron Transfer Processes and Radical Intermediates

The presence of an iodine atom on the benzamide structure is critical to its reactivity, often facilitating reactions through radical pathways. Iodine-mediated radical reactions can proceed through the homolysis of a carbon-iodine bond or via the formation of iodine radicals from precursors like molecular iodine. nih.gov In reactions involving tertiary benzamides, pathways have been proposed that proceed via hydrogen atom abstraction to form an α-carbon-centered radical. nih.gov

For N-tert-butyl-4-iodobenzamide, it is conceivable that under appropriate conditions (e.g., catalysis), an aryl radical could be generated at the 4-position of the benzene (B151609) ring. acs.org Such intermediates are key in various coupling and cyclization reactions. The formation of these radical species is often a critical step, leading to the construction of more complex molecular architectures.

Role of Intramolecular Hydrogen Bonding in Reaction Pathways

Intramolecular hydrogen bonding (IMHB) is a significant factor in determining the conformation and reactivity of molecules containing amide groups. nih.govresearchgate.netmdpi.com In benzamide derivatives, IMHB between a substituent and the amide group can activate the molecule, enhance reactivity, and stabilize intermediates. acs.org For example, an intramolecular hydrogen bond between an ortho-hydroxyl group and an imine nitrogen has been shown to activate the C=N bond. acs.org

While N-tert-butyl-4-iodobenzamide does not possess a classic hydrogen bond donor in a position to form a strong IMHB with the amide group, the amide N-H itself can act as a donor. In larger molecular assemblies or in the presence of other functional groups, this N-H can participate in hydrogen bonding networks that influence reaction outcomes by pre-organizing the substrate for a specific transformation. nih.govnih.gov The amide moiety's propensity for hydrogen bonding plays a crucial role in the spatial structure of many biologically relevant molecules and synthetic compounds. nih.gov

Influence of Steric Hindrance from the N-tert-butyl Group on Reactivity

The N-tert-butyl group is a bulky substituent that exerts significant steric hindrance, which profoundly impacts the reactivity of the amide. youtube.com This steric bulk can hinder the approach of nucleophiles or other reactants to the amide nitrogen or the carbonyl carbon. youtube.combath.ac.uk In some cases, bulky substituents near an amide moiety have been observed to significantly retard reaction rates. actachemscand.org

The A-value, a measure of steric effect, is significantly higher for a tert-butyl group (~5 kcal/mol) compared to a methyl group (1.74 kcal/mol), quantifying its larger steric demand. wikipedia.org This steric hindrance can be leveraged strategically in synthesis. For instance, the tert-butyl group can serve as a protecting group that can be removed under specific, often mild, catalytic conditions. bath.ac.uk However, this same steric bulk can also prevent reactions from occurring; for example, no reaction is observed with secondary N-tert-butylbenzamides in certain copper-catalyzed de-tert-butylation reactions. bath.ac.uk

Table 2: Impact of N-tert-butyl Group Steric Hindrance

| Reaction Type | Observed Effect | Rationale |

|---|---|---|

| Nucleophilic Acyl Substitution | Slower reaction rates. | The bulky group physically blocks the trajectory of the incoming nucleophile. youtube.com |

| Catalytic Deprotection | Can require more forcing conditions or fail completely. bath.ac.uk | Steric crowding around the nitrogen atom prevents the catalyst from accessing the reaction site. |

| Conformational Preference | Favors conformations that minimize steric strain. | The molecule adopts a geometry where the large tert-butyl group is positioned away from other bulky parts of the molecule. wikipedia.org |

Chemical Stability Considerations

Stability Under Various Reaction Conditions

The stability of N-tert-butyl-4-iodobenzamide is influenced by the robustness of its constituent functional groups: the iodo-aryl bond and the N-tert-butyl amide. The N-tert-butyl group, while generally stable, can be cleaved under certain conditions. It is considered a valuable protecting group for amines because of its stability towards nucleophiles, hydrogenolysis, and base hydrolysis. rsc.org However, it is susceptible to cleavage under acidic conditions. For example, N-Boc (tert-butyloxycarbonyl) groups, which are structurally related, are readily removed by acids like trifluoroacetic acid (TFA) or under other specific methodologies like oxalyl chloride in methanol. rsc.org Similarly, the N-tert-butyl group in amides can be removed using Lewis acids or through copper-catalyzed methods. bath.ac.uk

The carbon-iodine bond is also reactive and can participate in various catalytic cycles, such as palladium-catalyzed cross-coupling reactions. mdpi.com The stability of the compound would therefore be compromised in the presence of transition metal catalysts and appropriate coupling partners. In the context of oxidative reactions, related N-Boc protected compounds have shown instability under acidic conditions generated by co-oxidants like Oxone. nii.ac.jp This suggests that N-tert-butyl-4-iodobenzamide may be unstable under strongly acidic or certain oxidative and reductive catalytic conditions.

Identification of Potential Chemical Decomposition Pathways and Products

To provide a comprehensive analysis of the chemical decomposition of N-tert-butyl-4-iodobenzamide, dedicated research studies would be necessary. Such studies would typically involve subjecting the compound to various stress conditions, including thermal, photolytic, and hydrolytic degradation, followed by the use of advanced analytical techniques to identify the resulting products and elucidate the underlying reaction mechanisms.

Without specific experimental data for N-tert-butyl-4-iodobenzamide, any discussion of its decomposition pathways would be speculative and would not meet the standards of a scientifically rigorous article. Therefore, this section cannot be completed at this time due to the absence of direct research findings on the topic.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. nih.gov For N-tert-butyl-4-iodobenzamide, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement (geometry optimization). researchgate.net This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, further calculations can elucidate the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as the energy gap between them provides insights into the molecule's chemical reactivity and stability. rasayanjournal.co.inresearchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule, which is critical for predicting intermolecular interactions. nih.govresearchgate.net

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C=O (Amide) | ~1.25 Å |

| Bond Length | C-N (Amide) | ~1.36 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-N | ~25-35° |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of N-tert-butyl-4-iodobenzamide over time, providing a detailed picture of its conformational flexibility. researchgate.netnih.gov These simulations model the atomic motions by solving Newton's equations of motion for a system of interacting atoms, taking into account the surrounding environment, such as a solvent.

For N-tert-butyl-4-iodobenzamide, MD simulations can reveal how the molecule behaves in solution. This includes the rotation around single bonds, such as the C-N amide bond and the bond connecting the phenyl ring to the carbonyl group. The analysis of the simulation trajectory allows for the identification of the most populated conformations and the energy barriers between them. Visualizing the 3D conformations obtained from these simulations helps in understanding how the molecule occupies space and how its shape might influence its interactions with other molecules. nih.gov

Prediction and Correlation of Spectroscopic Properties

Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov By using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus in N-tert-butyl-4-iodobenzamide. researchgate.net

These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted ¹H and ¹³C NMR spectra with experimental results serves as a stringent test of the computed structure. nih.gov Discrepancies between calculated and observed shifts can often be explained by environmental factors like solvent effects or by identifying a more accurate molecular conformation. academie-sciences.fr

| Proton | Experimental δ (ppm) | Predicted δ (ppm) |

|---|---|---|

| tert-Butyl (9H, s) | 1.45 | 1.42 |

| N-H (1H, s) | 6.10 | 6.05 |

| Aromatic (2H, d) | 7.55 | 7.58 |

| Aromatic (2H, d) | 7.80 | 7.83 |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction involving N-tert-butyl-4-iodobenzamide, chemists can identify the lowest-energy pathway from reactants to products. researchgate.net This involves locating the structures of transition states and intermediates and calculating their corresponding energies.

For example, DFT calculations can be used to model the mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, at the C-I bond of N-tert-butyl-4-iodobenzamide. By calculating the activation energies for key steps like oxidative addition, transmetalation, and reductive elimination, researchers can understand the factors that control the reaction's rate and selectivity. This theoretical insight is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Studies on Intramolecular Hydrogen Bonding and Steric Effects of the tert-Butyl Group

The conformation and reactivity of N-tert-butyl-4-iodobenzamide are significantly influenced by non-covalent interactions, including intramolecular hydrogen bonding and steric effects. The amide group contains a hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of an intramolecular hydrogen bond, particularly in non-polar environments. Computational methods can quantify the strength and geometry of this interaction.

Q & A

Q. What are the common synthetic routes for preparing N-tert-butyl-4-iodobenzamide?

- Methodological Answer : The compound is typically synthesized via coupling reactions. A practical approach involves reacting 4-iodobenzoic acid with tert-butylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under anhydrous conditions (e.g., DMF or THF solvent). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials . Characterization by H/C NMR and mass spectrometry validates structural integrity .

Q. How can researchers purify and characterize N-tert-butyl-4-iodobenzamide effectively?

- Methodological Answer : Purification is best achieved using flash chromatography with a polar stationary phase (e.g., silica gel) and a gradient eluent system (hexane/ethyl acetate). For characterization, employ H NMR (CDCl₃ or DMSO-d₆ solvent) to confirm the tert-butyl group (δ ~1.2–1.4 ppm) and aromatic protons (δ ~7.5–8.0 ppm). High-resolution mass spectrometry (HRMS) or LC-MS is critical to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~332–334) .

Q. What analytical methods are suitable for quantifying trace impurities in N-tert-butyl-4-iodobenzamide?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with electron ionization (EI) or liquid chromatography (HPLC-UV) using a C18 column (acetonitrile/water mobile phase) can detect impurities at ppm levels. For iodine-containing byproducts, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence the reactivity of N-tert-butyl-4-iodobenzamide in cross-coupling reactions?

- Methodological Answer : The bulky tert-butyl group reduces nucleophilic substitution rates at the amide nitrogen. To study this, conduct comparative Suzuki-Miyaura coupling experiments with Pd(PPh₃)₄ catalyst, varying aryl boronic acids. Monitor reaction progress via TLC and quantify yields by HPLC. Computational modeling (DFT) can further analyze steric effects on transition states .

Q. What experimental strategies resolve contradictory data on the stability of N-tert-butyl-4-iodobenzamide under acidic or oxidative conditions?

- Methodological Answer : Perform accelerated stability studies:

- Acidic conditions : Dissolve the compound in HCl (0.1–1 M) and monitor degradation via HPLC at 25°C/40°C.

- Oxidative conditions : Expose to H₂O₂ (3–30%) and track iodine release via iodometric titration.

Compare results with structurally analogous compounds (e.g., N-alkyl-4-iodobenzamides) to isolate the tert-butyl group’s role. Conflicting data may arise from solvent polarity or trace metal catalysts .

Q. How can researchers optimize regioselective iodination in derivatives of N-tert-butyl-4-iodobenzamide?

- Methodological Answer : Use directed ortho-lithiation: Treat the benzamide with LDA (lithium diisopropylamide) at −78°C in THF, followed by iodine quenching. Analyze regioselectivity via H NMR (aromatic proton splitting patterns) and X-ray crystallography. Alternative methods include transition-metal-catalyzed C–H activation (e.g., Pd(OAc)₂ with directing groups) .

Q. What computational methods predict the biological activity of N-tert-butyl-4-iodobenzamide as a potential enzyme inhibitor?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases or proteases) using the compound’s 3D structure (optimized via Gaussian09 at B3LYP/6-31G* level). Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) and compare with control inhibitors. MD simulations (GROMACS) assess binding stability over 100 ns .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility profiles of N-tert-butyl-4-iodobenzamide?

- Methodological Answer : Replicate solubility tests in standardized solvents (e.g., DMSO, ethanol, water) at 25°C using UV-Vis spectroscopy (λ_max ~270 nm). Ensure saturation by sonication and centrifugation. Cross-validate with nephelometry for low-solubility cases. Discrepancies often arise from crystallinity differences; characterize batches via XRD to confirm polymorphism .

Experimental Design Tables

| Parameter | Example Protocol | Reference |

|---|---|---|

| Synthesis Yield | EDCI/HOBt, DMF, 24 h, 65% yield | |

| HPLC Conditions | C18 column, 60:40 ACN/H₂O, 1 mL/min, 254 nm | |

| Stability Study | 40°C/75% RH, 4 weeks, <5% degradation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.